

A Technical Guide to JBIR-15: A Cyclic Peptide from *Aspergillus sclerotiorum*

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Compound of Interest

Compound Name: JBIR-15

Cat. No.: B608171

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the secondary metabolite **JBIR-15**, a non-proteogenic cyclic tripeptide produced by the marine sponge-derived fungus *Aspergillus sclerotiorum*. This document details the isolation, structure elucidation, physicochemical properties, and biological context of **JBIR-15**, presenting data in a structured format for ease of reference and comparison. Detailed experimental protocols and visual workflows are included to support further research and development.

Executive Summary

JBIR-15 is a derivative of aspochracin, a known insecticidal cyclotripeptide, and was first isolated from the culture broth of *Aspergillus sclerotiorum* strain Huber Sp080903f04.[1][2][3] Structurally, it is identified as N-demethyl aspochracin at the alanyl residue.[1][3] While its parent compound, aspochracin, exhibits notable insecticidal properties, **JBIR-15** has been reported to be non-toxic to mammalian cell lines.[1] This lack of cytotoxicity, combined with its unique structure, makes **JBIR-15** a compound of interest for further biological screening and potential derivatization in drug discovery programs. This guide synthesizes the available scientific data on **JBIR-15** to facilitate such endeavors.

Physicochemical and Spectroscopic Data

The structural and physical properties of **JBIR-15** have been characterized using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

Physicochemical Properties

Property	Value	Reference
Appearance	Colorless oil	[1]
Molecular Formula	C ₂₂ H ₃₄ N ₄ O ₄	[1]
Molecular Weight	418.53 g/mol	
HR-ESI-MS ([M+H] ⁺)	Found: 419.2661, Calcd: 419.2658	[1]
Optical Rotation ([α] _D ²³)	+76.0 (c 1.0, MeOH)	[1]
Solubility	Soluble in ethanol, methanol, DMF, or DMSO.	

NMR Spectroscopic Data

The structure of **JBIR-15** was elucidated through extensive 1D and 2D NMR experiments. The ¹H and ¹³C NMR data, recorded in CDCl₃, are summarized below.[1]

Position	δC (ppm)	δH (ppm, mult., J in Hz)
Octa-2,4,6-trienoic acid moiety		
1	166.4	
2	120.7	5.93 (d, 15.0)
3	144.3	7.24 (dd, 15.0, 10.5)
4	128.8	6.14 (dd, 15.0, 10.5)
5	141.4	6.48 (dd, 15.0, 10.5)
6	129.5	6.12 (dd, 15.0, 10.5)
7	141.9	5.99 (m)
8	18.7	1.81 (d, 5.0)
Cyclic tripeptide core		
Ornithine		
1'	172.9	
2' (α -CH)	53.6	4.60 (m)
3' (β -CH ₂)	28.5	1.95 (m), 1.75 (m)
4' (γ -CH ₂)	24.9	1.63 (m)
5' (δ -CH ₂)	39.5	3.25 (m)
α -NH	7.91 (d, 8.0)	
δ -NH	6.30 (br s)	
Alanine		
1''	171.4	
2'' (α -CH)	50.0	4.19 (m)
3'' (β -CH ₃)	18.2	1.45 (d, 7.0)
α -NH	7.21 (d, 8.0)	

N-Methylvaline		
1 ^{'''}	171.4	
2 ^{'''} (α-CH)	58.5	4.10 (d, 10.0)
3 ^{'''} (β-CH)	30.7	2.25 (m)
4 ^{'''} (γ-CH ₃)	19.9	0.99 (d, 7.0)
5 ^{'''} (γ'-CH ₃)	18.7	0.94 (d, 7.0)
N-CH ₃	31.0	2.96 (s)

Biological Context and Activity

Producing Organism

JBIR-15 is produced by *Aspergillus sclerotiorum*, a filamentous fungus.^[1] The specific strain, Huber Sp080903f04, was isolated from a marine sponge of the genus *Mycale*, collected from Ishigaki Island, Okinawa, Japan.^[1] Marine-derived fungi are well-documented as prolific sources of novel, bioactive secondary metabolites.^[1] *Aspergillus* species, in particular, are known to produce a wide array of compounds, including polyketides, alkaloids, and non-ribosomal peptides.

Biological Activity

JBIR-15 itself was tested for cytotoxicity against human cervical carcinoma (HeLa) cells and malignant pleural mesothelioma (ACC-MESO-1) cells. It showed no cytotoxic effects at concentrations up to 50 µg/mL.^[1]

The parent compound, aspochracin, exhibits significant insecticidal activity.^[2] It has been shown to have contact toxicity against the first instar larvae and eggs of the silkworm.^[4] The insecticidal action is attributed to the octatrienoic acid side chain, as its saturation in hexahydroaspochracin leads to a complete loss of activity.^[4] The precise molecular mechanism of this insecticidal action has not been fully elucidated but may involve disruption of cellular membranes or specific enzyme inhibition within the insect.

Experimental Protocols

The following sections detail the methodologies for the production and purification of **JBIR-15**, based on the original isolation study.[\[1\]](#)

Fermentation of *Aspergillus sclerotiorum*

- Strain: *Aspergillus sclerotiorum* Huber Sp080903f04
- Culture Medium:
 - Brown rice: 15 g
 - Bacto-Yeast extract: 30 mg
 - Sodium tartrate: 15 mg
 - Potassium dihydrogen phosphate (KH_2PO_4): 15 mg
 - Distilled water: 45 mL
- Protocol:
 - Combine all medium components in a 500-mL Erlenmeyer flask.
 - Autoclave to sterilize the medium.
 - Inoculate the cooled medium with a culture of *A. sclerotiorum*.
 - Incubate in a static culture at 27°C for 14 days.
 - For scale-up, prepare multiple flasks (e.g., 10 flasks for the initial isolation).

Extraction and Isolation of JBIR-15

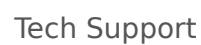
- Materials and Solvents:
 - 80% aqueous acetone
 - Ethyl acetate (EtOAc)

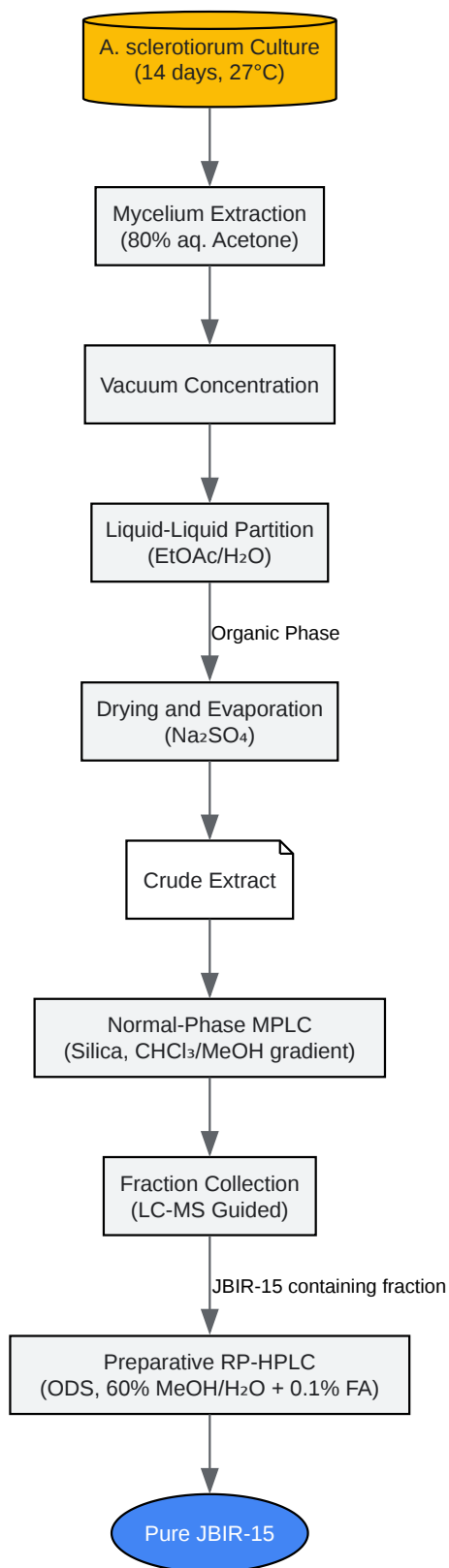
- Sodium sulfate (Na_2SO_4)
- Chloroform (CHCl_3)
- Methanol (MeOH)
- Formic acid
- Protocol:
 - Extract the mycelium from the fermentation flasks with 80% aqueous acetone (e.g., 1000 mL for 10 flasks).
 - Concentrate the acetone extract in vacuo to obtain an aqueous concentrate (e.g., 200 mL).
 - Partition the aqueous concentrate three times with an equal volume of ethyl acetate.
 - Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the crude extract.
 - Subject the dried residue to normal-phase Medium Pressure Liquid Chromatography (MPLC) using a silica gel column.
 - Elute the column with a stepwise gradient of chloroform-methanol.
 - Monitor the fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify fractions containing **JBIR-15** and aspochracin.
 - Collect the eluate containing **JBIR-15** (e.g., from the 10% MeOH fraction).
 - Perform final purification using preparative reversed-phase High-Performance Liquid Chromatography (HPLC) on an ODS column.
 - Elute with an isocratic mobile phase of 60% methanol/water containing 0.1% formic acid.
 - Collect the peak corresponding to **JBIR-15** (retention time will vary based on the specific column and system).

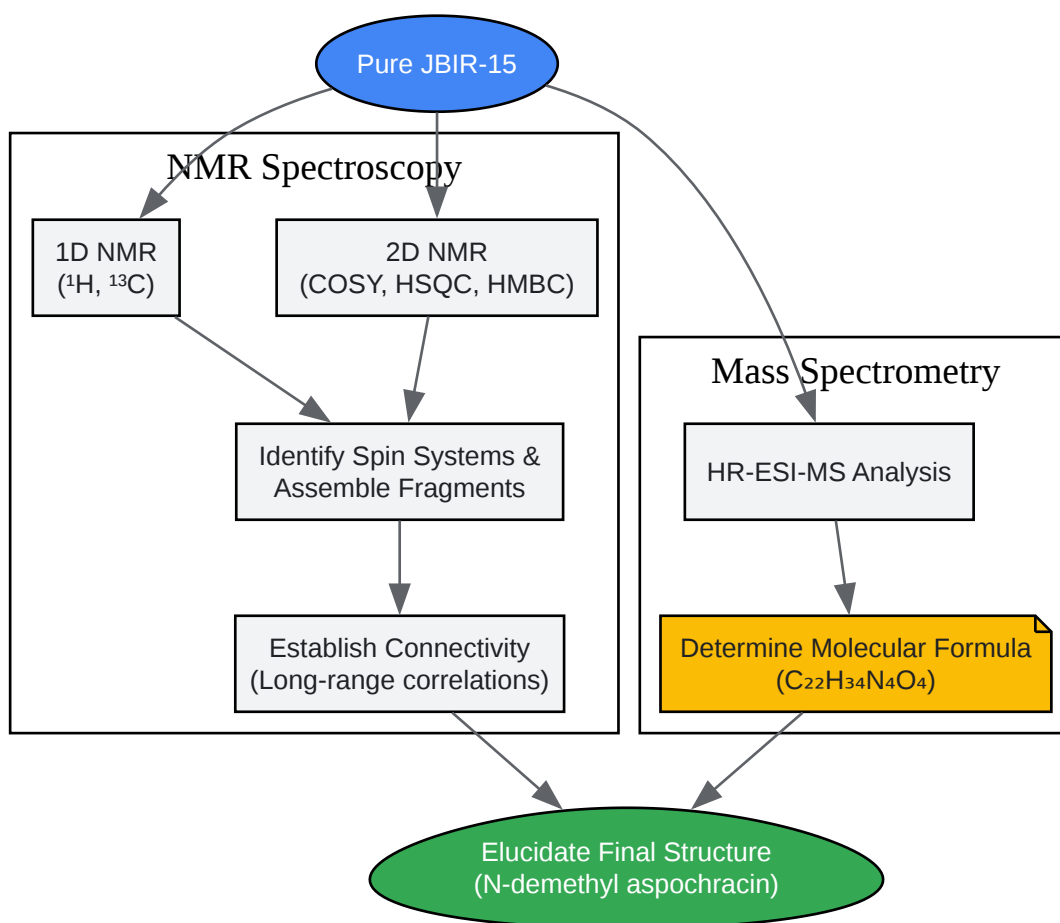
Biosynthesis and Structure Elucidation Workflows

Proposed Biosynthetic Pathway of JBIR-15

JBIR-15 is a cyclic tripeptide, a class of natural products typically synthesized by large, multi-modular enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). While the specific gene cluster for **JBIR-15** has not yet been identified, a general biosynthetic pathway can be proposed based on the known mechanisms of NRPSs. The octatrienoic acid side chain is likely synthesized by a Polyketide Synthase (PKS) and subsequently attached to the peptide core.







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